(1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine is an organic compound classified as an aromatic amine. It features a bromo and a fluorine substituent on a phenyl ring attached to an ethane-1,2-diamine backbone. This compound is notable for its potential applications in medicinal chemistry due to its structural characteristics, which may influence biological activity.
(1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine falls under the category of substituted ethane-1,2-diamines. Its classification is significant in the context of organic synthesis and pharmaceutical development, where such compounds often serve as intermediates or building blocks for more complex molecules.
The synthesis of (1S)-1-(5-bromo-3-fluorophenyl)ethane-1,2-diamine typically involves several key steps:
The reaction conditions are crucial for ensuring high yields. Common solvents include ethanol or methanol, while catalysts may be used to facilitate the reaction. The purification process often involves techniques such as column chromatography or recrystallization to isolate the desired compound .
The molecular structure of (1S)-1-(5-bromo-3-fluorophenyl)ethane-1,2-diamine can be represented by its IUPAC name and various structural formulas:
This structure indicates a chiral center at the ethane backbone, which can influence its interactions in biological systems .
The compound's spatial arrangement includes a phenyl ring that is likely coplanar with the ethylene group due to resonance stabilization from the aromatic system. The presence of halogen substituents (bromo and fluoro) can affect both electronic properties and steric hindrance.
(1S)-1-(5-bromo-3-fluorophenyl)ethane-1,2-diamine can participate in various chemical reactions:
Common reagents for oxidation include potassium permanganate or chromium trioxide, while lithium aluminum hydride is often used for reduction processes. Substitution reactions may utilize nucleophiles like sodium hydroxide or potassium tert-butoxide .
The mechanism of action for (1S)-1-(5-bromo-3-fluorophenyl)ethane-1,2-diamine is primarily based on its interactions with biological targets such as enzymes or receptors. The presence of halogen substituents may enhance binding affinity and specificity towards certain molecular targets.
Research indicates that compounds with similar structures exhibit potential biological activities including antimicrobial and anticancer properties. Understanding these interactions at a molecular level is essential for drug development .
The physical properties of (1S)-1-(5-bromo-3-fluorophenyl)ethane-1,2-diamine are not extensively documented in available literature but typically include:
The chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of amine groups. Its reactivity profile suggests potential utility in further synthetic applications .
(1S)-1-(5-bromo-3-fluorophenyl)ethane-1,2-diamine has several significant applications:
The stereoselective construction of the 1,2-diamine motif in the target compound leverages several catalytic strategies:
Chiral Auxiliaries: Evans oxazolidinones or similar templates direct asymmetric amination. For example, coupling a bromo-fluorophenyl glyoxal derivative with a chiral glycine equivalent generates the α,β-diamino acid precursor with high diastereoselectivity (>95% de). Subsequent reductive cleavage yields the free diamine while preserving stereochemistry [1]. This approach mirrors techniques used in Netarsudil synthesis, where an Evans auxiliary controlled C–N bond formation [1].
Biocatalysis: Transaminases (e.g., ATA-117) or amine dehydrogenases enable reductive amination of the α-keto precursor (5-bromo-3-fluorophenylglyoxal) using ammonia donors. Engineered enzymes achieve >99% ee for the (S)-enantiomer at the benzylic position. PLP-dependent enzymes further facilitate stereoselective installation of the vicinal amine group [1]. This method aligns with Niraparib synthesis, employing ATA-302 for chiral piperidine formation [1].
Chiral Catalysts: Ir(III)/phosphoramidite complexes catalyze asymmetric hydrogenation of enantiotopic imines derived from bromo-fluorinated phenyl ethylenediamine precursors. Optimized conditions (80°C, 50 bar H₂, chiral Ir-catalyst) achieve 98% ee and 90% isolated yield [1]. Rhodium-DuPhos systems similarly reduce enamide intermediates with comparable stereoselectivity.
Table 1: Performance Comparison of Asymmetric Methods for Benzylic Stereocenter Formation
Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Auxiliary | (S)-Oxazolidinone | >95 | 85 | Predictable stereocontrol |
Biocatalysis | Engineered Transaminase | >99 | 78 | Green chemistry, high selectivity |
Metal Catalysis | Ir/Phosphoramidite | 98 | 90 | Broad substrate tolerance |
Regioselective halogen placement is critical for directing downstream coupling reactions while preserving stereochemical integrity:
Directed Ortho-Metalation (DoM): A chiral diamine-protected aniline derivative undergoes directed lithiation at C5 using n-BuLi/TMEDA at –78°C. Electrophilic quenching with Br₂ provides 5-bromo-3-fluoroaniline derivatives with >98% regioselectivity. The amine protecting group (e.g., trifluoroacetyl) prevents lateral lithiation and directs halogenation [1].
Halogen Exchange: Pd(0)/Cu(I) co-catalysis enables aromatic fluorination via Halex reaction. A 5-bromo-2,4-dichloro precursor undergoes selective displacement of the C3 chloride using KF/18-crown-6, yielding the 3-fluoro-5-bromo motif without epimerization at adjacent chiral centers. This method is optimal for late-stage fluorination [1].
Asymmetric Halogenation: Enantioenriched bromofluorination of styrenyl precursors uses chiral cinchona alkaloid-derived ammonium salts (e.g., (DHQD)₂PHAL) as phase-transfer catalysts. Reaction with NBS/Selectfluor generates the benzylic bromide with 90% ee, which undergoes azide displacement and reduction to afford the target diamine [1].
Table 2: Regioselective Halogenation Strategies for Aromatic Systems
Strategy | Reagents/Conditions | Regioselectivity | Compatibility with Chiral Centers |
---|---|---|---|
Directed Ortho-Metalation | n-BuLi, Br₂, –78°C | >98% (C5 bromination) | High (stable chelates) |
Halex Fluorination | KF, Pd(OAc)₂, 18-crown-6, 100°C | >95% (C3 fluorination) | Moderate (requires Pd avoidance) |
Electrophilic Asymmetric | NBS/Selectfluor, (DHQD)₂PHAL | 90% ee (benzylic Br) | Low (sensitive substrates) |
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7